molecular formula C24H25N5O4 B2963038 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921897-18-9

2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2963038
CAS No.: 921897-18-9
M. Wt: 447.495
InChI Key: QIBPCVPIJWZMQN-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a type of benzamide, which is a significant class of amide compounds . These compounds have been widely used in various industries including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were reported to be between 43–50% .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods . For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, showing significant analgesic and anti-inflammatory activities. The compounds were evaluated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity on COX-2 selectivity, comparable to the standard drug sodium diclofenac (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Another research focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were screened for their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition activities. The study provided insights into the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).

Antimicrobial Potential

Research involving the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation showcased their insecticidal and antibacterial potential against selected microorganisms, highlighting the relationship between structure and biological activity (Deohate & Palaspagar, 2020).

Future Directions

The future directions for this compound could involve further in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Additionally, the compound could be further explored for its potential uses in various industries, including the pharmaceutical industry .

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-16-6-4-7-17(12-16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)18-8-5-9-20(32-2)21(18)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPCVPIJWZMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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